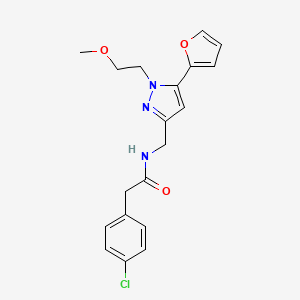

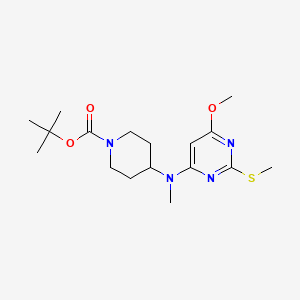

![molecular formula C15H14N2O3S B2783079 2-苯甲酰胺基-4,5,6,7-四氢苯并[d]噻唑-4-羧酸 CAS No. 1105192-57-1](/img/structure/B2783079.png)

2-苯甲酰胺基-4,5,6,7-四氢苯并[d]噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a compound that has been studied for its potential in medicinal chemistry and drug discovery . It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . The exchange of a methyl unit with a bromo group at the C5-position of the thiazoles has led to promising antitumor agents at the micromolar level .Molecular Structure Analysis

The molecular structure of 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid and its derivatives has been studied using combined theoretical techniques . These studies have shown that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Chemical Reactions Analysis

The chemical reactions involving 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid are primarily related to its potential as an anticancer agent . The compound has shown inhibitory activity against a wide range of human cancerous cell lines .科学研究应用

合成及抗菌活性

研究苯并噻唑衍生物的类似物,例如涉及由2-氨基苯并噻唑合成新型席夫碱,已证明有很有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些化合物在非细胞毒性浓度下表现出其抗菌作用,突出了它们在不伤害宿主细胞的情况下用于治疗应用的潜力 (Palkar 等,2017)。

N-取代-3-氯代-2-氮杂环丁酮的合成和生物活性

另一项研究重点是合成2-氨基苯并噻唑-6-羧酸衍生物,在进一步的化学反应后,得到具有中等抗菌和抗真菌活性的化合物。这项研究强调了苯并噻唑衍生物在生成多种生物活性分子方面的多功能性 (Chavan & Pai,2007)。

血管紧张素 II 受体拮抗活性

苯并噻唑衍生物也因其在治疗心血管疾病方面的潜力而被探索。一项研究报道了带有酸性杂环的苯并咪唑衍生物的合成,显示出显着的体外和体内血管紧张素 II 受体拮抗活性。这些发现表明此类化合物在开发治疗高血压和相关心血管疾病的新疗法方面的潜力 (Kohara 等,1996)。

酯和酰胺的直接合成

该研究还包括化合物的合成方法,例如从未保护的羟基芳香族和-脂族羧酸直接合成酯和酰胺,展示了苯并噻唑化合物的化学多功能性和进一步衍生物合成的潜力 (Katritzky 等,2006)。

酸性衍生物的抗过敏活性

由2-氨基苯并噻唑合成4H-嘧啶并[2,1-b]苯并唑-4-酮的酸性衍生物的合成研究显示出潜在的抗过敏活性,与已知的抗过敏剂相当。这表明在开发治疗过敏和相关疾病的新疗法方面可能的应用 (Wade 等,1983)。

作用机制

Target of Action

The primary targets of 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as an inhibitor of bacterial DNA gyrase B (GyrB), which is essential for bacterial DNA replication . Additionally, it inhibits CK2 and GSK3β, which are responsible for the phosphorylation of PTEN .

Biochemical Pathways

The inhibition of GyrB affects the bacterial DNA replication pathway, leading to the death of the bacteria . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein . This could potentially lead to the prevention of tumor growth.

Pharmacokinetics

The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition , which might influence its ADME properties.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the inhibition of GyrB . In addition, it could potentially prevent tumor growth by preventing the deactivation of PTEN .

属性

IUPAC Name |

2-benzamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-13(9-5-2-1-3-6-9)17-15-16-12-10(14(19)20)7-4-8-11(12)21-15/h1-3,5-6,10H,4,7-8H2,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFPBHAFATYIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783001.png)

![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)

![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)

![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)

![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)